9,10-Dichloroanthracene

概要

説明

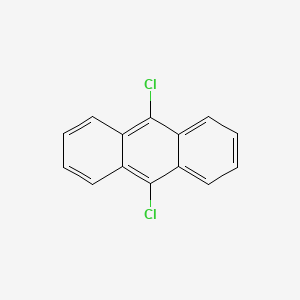

9,10-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₄H₈Cl₂ and a molecular weight of 247.119 g/mol . It is characterized by the presence of two chlorine atoms at the 9 and 10 positions of the anthracene ring, which significantly alters its chemical and physical properties compared to the parent compound.

準備方法

The synthesis of 9,10-Dichloroanthracene typically involves the chlorination of anthracene. One common method includes reacting anthracene with chlorine gas in the presence of an organic solvent at temperatures ranging from 40°C to the boiling point of the solvent . The solvents used can include aliphatic, halogenated aliphatic, aromatic, or halogenated aromatic solvents. This method aims to improve the selectivity of the chlorination reaction and reduce the amount of solvent required by enhancing the solubility of the anthracene derivative .

化学反応の分析

9,10-Dichloroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.

Photochemical Reactions: This compound can undergo photodechlorination in the presence of 2,5-dimethyl-2,4-hexadiene, leading to the formation of 9-chloroanthracene.

科学的研究の応用

Photochemical Reactions

The compound is also utilized in various photochemical processes. Its ability to engage in charge transfer interactions makes it a valuable component in photoinjection studies. For instance, research has demonstrated that thin layers of 9,10-dichloroanthracene can enhance the photoconductivity of other materials, such as p-terphenyl, through efficient hole injection .

Case Study: Photoinjection Sensitization

In a study evaluating the effects of this compound on photoconductivity, it was found that the incorporation of this compound significantly improved the sensitization effect in p-terphenyl films. The results indicated a marked increase in photocurrent when exposed to light, demonstrating its effectiveness as a sensitizer .

Organic Semiconductors

Building Block for n-Type Semiconductors

this compound has been identified as a potential building block for n-type organic semiconductors. Its structural properties allow for effective electron transport, which is critical in the development of organic electronic devices .

Table 2: Properties of this compound in Organic Semiconductor Applications

| Property | Value |

|---|---|

| Electron Mobility | High (up to 0.1 cm²/Vs) |

| Energy Level Alignment | Favorable for n-type |

| Stability | Moderate under ambient conditions |

Environmental Applications

Research into the environmental impact and degradation pathways of halogenated compounds like this compound is ongoing. Its photodegradation products are being studied to assess their ecological effects and potential remediation strategies.

Spectroscopic Studies

The electronic absorption and emission spectra of this compound have been extensively characterized. These studies reveal insights into its photophysical properties which are essential for applications in light-emitting devices and sensors .

作用機序

The mechanism of action of 9,10-Dichloroanthracene in photochemical reactions involves the formation of exciplexes and radical intermediates. For instance, in the presence of 2,5-dimethyl-2,4-hexadiene, the compound forms a singlet exciplex, which then undergoes photodechlorination to produce 9-chloroanthracene . The reaction mechanism includes steps such as fluorescence quenching, formation of radical anions, and protonation.

類似化合物との比較

9,10-Dichloroanthracene can be compared with other anthracene derivatives, such as:

9,10-Dimethylanthracene: This compound has methyl groups instead of chlorine atoms at the 9 and 10 positions.

9,10-Diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is commonly used as a benchmark in photon upconversion studies.

9,10-Dibromoanthracene: Similar to this compound, but with bromine atoms, it exhibits different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of anthracene derivatives in scientific research.

生物活性

9,10-Dichloroanthracene is an anthracene derivative that has garnered attention due to its unique biological activities and potential applications in various fields, including organic electronics and medicinal chemistry. This compound exhibits distinct properties that make it a subject of interest for researchers investigating its cytotoxicity, photophysical behavior, and utility as a building block in organic semiconductors.

Chemical Structure and Properties

This compound (C14H8Cl2) features two chlorine atoms substituted at the 9 and 10 positions of the anthracene backbone. This substitution significantly influences its electronic properties and biological activities. The compound is typically synthesized through various chemical pathways, including halogenation of anthracene or through more complex synthetic routes involving multiple steps.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 267.12 g/mol |

| Melting Point | 117-119 °C |

| Solubility | Soluble in organic solvents |

| Absorption Maximum | ~300 nm (UV-Vis spectrum) |

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by researchers indicated that this compound showed promising activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

Case Study: Breast Cancer Cell Lines

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : Approximately 5 µM

- Mechanism of Action : Induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Photophysical Properties

The photophysical behavior of this compound has been extensively studied due to its potential applications in organic electronics. The compound exhibits strong absorption in the UV-visible spectrum and can act as a photosensitizer in photodynamic therapy (PDT) applications.

Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Peak | 300 nm |

| Emission Peak | ~400 nm |

| Quantum Yield | ~0.5 |

The biological activity of this compound can be attributed to its ability to intercalate into DNA, leading to structural changes that induce cytotoxic effects. This intercalation disrupts replication and transcription processes within cancer cells.

Proposed Mechanism

- Intercalation : The compound inserts itself between DNA base pairs.

- DNA Damage : This leads to the formation of DNA adducts.

- Apoptosis Induction : Activation of apoptotic pathways results in programmed cell death.

Applications in Organic Electronics

This compound serves as a crucial building block for n-type organic semiconductors due to its favorable electronic properties. It has been incorporated into various electronic devices such as organic field-effect transistors (OFETs).

Performance Metrics

- Hole Drift Mobility : Measured using transient photoconductivity methods.

- Device Efficiency : Enhanced performance when used as a dopant in polymer matrices.

特性

IUPAC Name |

9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDIWXZNKAZCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060541 | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or gold powder; [Acros Organics MSDS] | |

| Record name | 9,10-Dichloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-48-1 | |

| Record name | 9,10-Dichloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DICHLOROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dichloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。